

Technical Guide: Biological Potential of 2-Fluorocyclopropanecarboxamide[1][2][3]

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Compound of Interest

Compound Name: Cyclopropanecarboxamide, 2-fluoro-, (1R,2R)-rel-

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Executive Summary: The Fluorine-Cyclopropane Synergism

2-Fluorocyclopropanecarboxamide (2-FCCA) is not merely a synthetic intermediate; it is a privileged pharmacophore in modern drug design.[1][2][3] Its value lies in its ability to solve two competing problems in medicinal chemistry: conformational flexibility and metabolic instability. [1]

By incorporating a fluorine atom onto a cyclopropane ring, this scaffold introduces a "dipole-vector" that directs binding orientation while simultaneously blocking metabolic hotspots (C-H oxidation).[1][2] It serves as a critical bioisostere for prolinamide or ethyl groups, widely utilized in the development of Janus Kinase (JAK) inhibitors, LSD1 epigenetic modulators, and fluoroquinolone antibiotics.[1]

Core Physicochemical Profile

Property	Characteristic	Impact on Drug Design
Stereochemistry	cis (1S, 2S) / trans (1R, 2S)	Fluorine Gauche Effect dictates preferred conformation, locking the amide vector for precise receptor docking.[1][2][3]
Metabolic Stability	High	The C-F bond (116 kcal/mol) prevents Cytochrome P450-mediated hydroxylation at the cyclopropyl ring.[1][2][3]
Electronic Effect	-Inductive Withdrawal	Lowers the pKa of the amide nitrogen, potentially strengthening hydrogen bond donor capability.[1][2]
Lipophilicity	Moderate ()	Improves membrane permeability compared to non-fluorinated cyclopropanes without excessive hydrophobicity.[1][2]

Chemical Biology & Mechanism of Action[1][2][3]

The "Fluorine Scan" and Conformation

The biological potency of 2-FCCA derivatives stems from the gauche effect.[1][2][3] Unlike a flexible alkyl chain, the fluorine atom on the cyclopropane ring prefers a specific orientation relative to the carboxamide group to minimize dipole-dipole repulsion and maximize orbital overlap (

).[1][2]

- **Biological Consequence:** When used as a linker in kinase inhibitors (e.g., JAK1/JAK2), the cyclopropane ring acts as a rigid spacer.[1] The fluorine atom ensures the amide carbonyl is positioned to accept a hydrogen bond from the kinase hinge region, while the amide nitrogen donates a hydrogen bond to a conserved residue (e.g., Glu or Asp).[1]

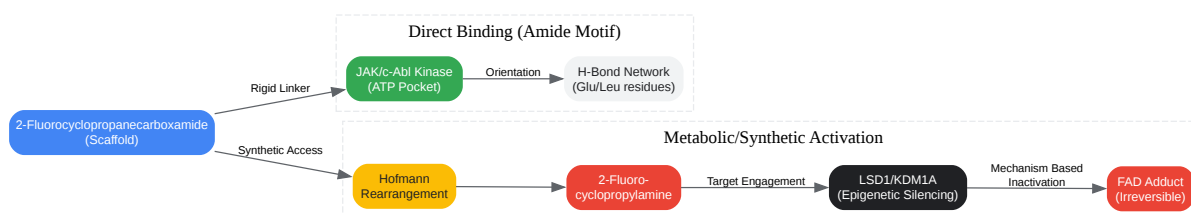
Pathway: From Amide to Amine (The LSD1 Connection)

While the amide itself has inhibitory potential (e.g., in serine proteases), its most profound biological potential is as the direct precursor to 2-fluorocyclopropylamine, a suicide inhibitor of Lysine Specific Demethylase 1 (LSD1/KDM1A).[1]

- Mechanism: The amide is converted (via Hofmann rearrangement) to the amine.[1][2] The amine undergoes single-electron transfer (SET) within the LSD1 active site, forming a radical intermediate that covalently modifies the FAD cofactor, irreversibly shutting down the enzyme.[1][2] This pathway is critical in oncology (AML treatment).[1][2]

Visualization: Pharmacophore & Signaling Interaction

The following diagram illustrates the dual role of 2-FCCA: as a direct binding motif in Kinases and as a precursor warhead for Epigenetic targets.[1][2][3]



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Caption: Dual mechanistic pathways: Direct non-covalent kinase binding (top) vs. conversion to covalent epigenetic modulators (bottom).[1][2][3]

Experimental Protocols

Synthesis & Access (The Hofmann Route)

To access the biologically active amine form or utilize the amide in fragment-based screening, the following high-integrity workflow is recommended.

Reagents:

- (1R, 2S)-2-fluorocyclopropanecarboxylic acid (Starting material)[1][2][3][4]
- Thionyl chloride (
)[1][2]
- Aqueous Ammonia (
)[1][2]
- Bis(trifluoroacetoxy)iodobenzene (PIFA) (for rearrangement)[1][2]

Protocol:

- Acid Activation: Dissolve 1.0 eq of the carboxylic acid in dry DCM. Add 1.2 eq and catalytic DMF. Reflux for 2 hours. Evaporate to dryness to obtain the acid chloride.
- Amide Formation: Dissolve residue in dry THF. Cool to 0°C. Add 3.0 eq of dropwise.[2] Stir for 1 hour. Extract with EtOAc.[2] Recrystallize to yield 2-fluorocyclopropanecarboxamide.
- Rearrangement (Optional for LSD1 studies): Treat the amide with PIFA in acetonitrile/water to generate the amine hydrochloride salt.

In Vitro Metabolic Stability Assay (Microsomal)

Since the primary advantage of this scaffold is metabolic resistance, this assay is the standard for validation.[1]

Objective: Determine intrinsic clearance (
) compared to non-fluorinated analog.

Materials:

- Human Liver Microsomes (HLM) (0.5 mg/mL protein)[1][2]

- NADPH Regenerating System[1][2][3]
- Test Compound: 2-FCCA derivative (1 μ M)
- LC-MS/MS for quantification[1][2][3]

Workflow:

- Pre-incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.
- Initiation: Add NADPH to start the reaction.
- Sampling: Aliquot 50 μ L at t = 0, 5, 15, 30, 60 min into ice-cold acetonitrile (to quench).
- Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
- Calculation: Plot

vs. time. The slope

gives

.[1][2]

- Success Criterion:

min indicates excellent metabolic stability conferred by the fluorine.[1][2]

Therapeutic Applications & Case Studies

Kinase Inhibition (JAK/c-Abl)

In the development of JAK inhibitors (e.g., for rheumatoid arthritis), the 2-fluorocyclopropyl group replaces the ethyl group of the pyrrolopyrimidine scaffold.[1][2]

- Impact: The amide acts as a hydrogen bond donor/acceptor pair. The fluorine atom reduces the electron density of the cyclopropane ring, reducing oxidative metabolism at the methine carbons, a common failure point in early JAK inhibitors.[1]

Neurodegenerative Disorders (LRRK2)

Patents (e.g., US 11,098,044) highlight the use of N-(imidazo[1,2-a]pyridin-2-yl)-2-fluorocyclopropanecarboxamide derivatives.^{[1][2][3][5]}

- Role: The scaffold provides a rigid "cap" that fits into the ribose pocket of the LRRK2 kinase domain, improving selectivity over other kinases.

Antibacterial Agents

The scaffold is a precursor to C-7 substituted fluoroquinolones.^{[1][2][3]}

- Role: The 2-fluorocyclopropyl amine moiety (derived from the amide) increases activity against Gram-positive bacteria (e.g., *S. pneumoniae*) by altering the drug's penetration profile and DNA gyrase binding affinity.^{[1][2]}

Future Perspectives: The "Warhead" Evolution

The future of 2-fluorocyclopropanecarboxamide lies in Fragment-Based Drug Discovery (FBDD).^{[1][2][3]}

- Covalent Fragments: Functionalizing the amide nitrogen with electrophiles (e.g., acrylamides) to create "double-warhead" inhibitors that bind non-covalently via the cyclopropane and covalently via the side chain.^{[1][2]}

- PET Imaging: Replacing

with

allows this scaffold to serve as a radiotracer for visualizing kinase distribution in the brain, leveraging its high blood-brain barrier (BBB) permeability.^{[1][2]}

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